N-(5-amino-3-isoquinolinyl)acetamide
Description
N-(5-Amino-3-isoquinolinyl)acetamide is a heterocyclic acetamide derivative featuring an isoquinoline scaffold substituted with an amino group at the 5-position and an acetamide moiety at the 3-position. Its synthesis likely involves amidation of a pre-functionalized isoquinoline precursor, analogous to methods described for indeno-isoquinoline derivatives ().
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(5-aminoisoquinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-7(15)14-11-5-9-8(6-13-11)3-2-4-10(9)12/h2-6H,12H2,1H3,(H,13,14,15) |
InChI Key |
TVGFYSYNFCGTHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C2C=CC=C(C2=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences between N-(5-amino-3-isoquinolinyl)acetamide and similar compounds:
Key Observations :
- Heterocyclic vs. Aromatic Systems: The target compound’s isoquinoline core may enhance π-π stacking interactions in enzyme binding compared to simpler phenylacetamides (e.g., ).
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) or electron-donating groups (e.g., NH₂ in the target) influence solubility and bioactivity. Meta-substitution patterns () significantly alter crystal packing, which may correlate with stability.
Key Observations :
Key Observations :
- Cytotoxicity in phenylacetamides () suggests that the target compound’s isoquinoline scaffold may enhance potency due to increased planar rigidity.
- Safety data gaps () highlight the need for toxicological studies on newer acetamide derivatives.
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